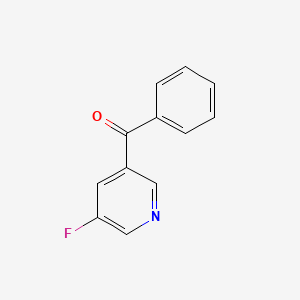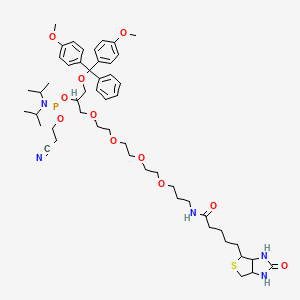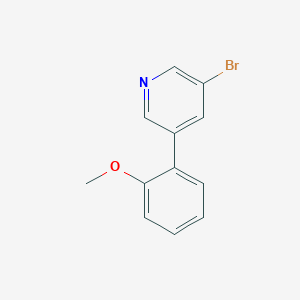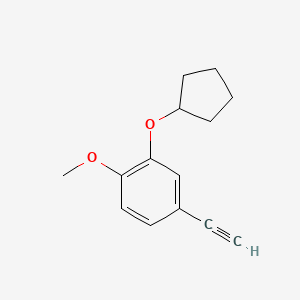![molecular formula C11H13ClF3N B12081955 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a butan-1-amine chain
準備方法
The synthesis of 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-(trifluoromethyl)benzaldehyde and butan-1-amine.
Synthetic Routes: One common synthetic route involves the condensation of 3-chloro-4-(trifluoromethyl)benzaldehyde with butan-1-amine under controlled conditions to form the desired product. This reaction may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions, such as temperature, pressure, and solvent selection, to achieve efficient and cost-effective production.
化学反応の分析
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in substitution reactions, where these groups are replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
科学的研究の応用
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine has several scientific research applications:
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in various synthetic pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features may contribute to its activity as a pharmaceutical agent.
Industry: The compound finds applications in the agrochemical industry, where it may be used as a precursor for the synthesis of herbicides, insecticides, or fungicides.
作用機序
The mechanism of action of 1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. These interactions can result in various biological effects, depending on the target and the context.
Pathways Involved: The pathways affected by the compound may include signal transduction pathways, metabolic pathways, or gene expression pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
類似化合物との比較
1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-chloro-4-(trifluoromethyl)phenyl isothiocyanate and 3-chloro-4-(trifluoromethyl)phenylamine share structural similarities with this compound.
Uniqueness: The presence of the butan-1-amine chain in this compound distinguishes it from other similar compounds
特性
分子式 |
C11H13ClF3N |
|---|---|
分子量 |
251.67 g/mol |
IUPAC名 |
1-[3-chloro-4-(trifluoromethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C11H13ClF3N/c1-2-3-10(16)7-4-5-8(9(12)6-7)11(13,14)15/h4-6,10H,2-3,16H2,1H3 |
InChIキー |
QBTZICYYDDXQHL-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)


![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)



![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)
